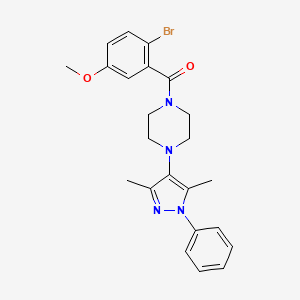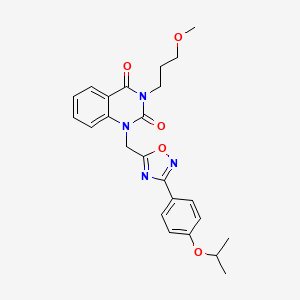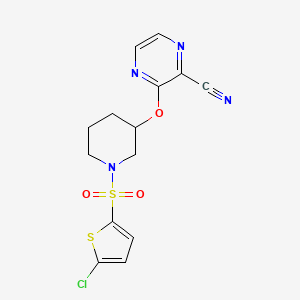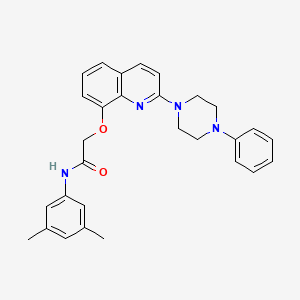
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide is an organic compound that features both an aminophenoxy group and a pyridinylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 2-aminophenol with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds with active sites, while the pyridinylacetamide group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminophenoxy)-N-(pyridin-2-yl)acetamide
- 2-(2-aminophenoxy)-N-(pyridin-4-yl)acetamide
- 2-(2-aminophenoxy)-N-(quinolin-3-yl)acetamide
Uniqueness
2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2-aminophenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-11-5-1-2-6-12(11)18-9-13(17)16-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDLSIQOWMMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline](/img/structure/B2890624.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)

![4-Phenyl-6-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2890627.png)
![2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2890634.png)


![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
